BenchChemオンラインストアへようこそ!

1,3,4-Trimethyl-1H-pyrrol-2(3H)-one

Physicochemical profiling Permeability prediction Medicinal chemistry

1,3,4-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-88-9) is a C7H11NO γ-lactam heterocycle bearing methyl substituents at ring positions 1, 3, and 4, with a calculated molecular weight of 125.17 g/mol and an XLogP3 of 0.3. The compound belongs to the pyrrol-2(3H)-one class, characterized by an α,β-unsaturated cyclic amide core that confers distinct reactivity relative to saturated pyrrolidinones and fully aromatic pyrroles.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12877899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trimethyl-1H-pyrrol-2(3H)-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1C(=CN(C1=O)C)C
InChIInChI=1S/C7H11NO/c1-5-4-8(3)7(9)6(5)2/h4,6H,1-3H3
InChIKeyARERKWXWNNMSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-88-9): Procurement-Relevant Chemical Identity and Sourcing Baseline


1,3,4-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-88-9) is a C7H11NO γ-lactam heterocycle bearing methyl substituents at ring positions 1, 3, and 4, with a calculated molecular weight of 125.17 g/mol and an XLogP3 of 0.3 [1]. The compound belongs to the pyrrol-2(3H)-one class, characterized by an α,β-unsaturated cyclic amide core that confers distinct reactivity relative to saturated pyrrolidinones and fully aromatic pyrroles. It is catalogued under PubChem CID 13794996 and is commercially available from multiple suppliers for research use [1]. The 1,3,4-trimethyl substitution pattern constitutes a specific regioisomer within the C7H11NO pyrrolone isomer family, with the closest positional isomer being 3,4,5-trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-83-4), where the N-methyl group is replaced by a C-5 methyl .

Why Generic Substitution Fails for 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one: Regioisomeric and Oxidation-State Specificity


Within the C7H11NO pyrrolone isomer space, generic substitution is precluded by positional and electronic differences that generate measurably distinct property profiles. The 1,3,4-regioisomer carries an N-methyl group (position 1) that eliminates hydrogen-bond donor capacity (HBD = 0), whereas the 3,4,5-regioisomer retains an N–H (HBD = 1), directly impacting solubility, membrane permeability, and target hydrogen-bonding interactions [1]. Furthermore, the α,β-unsaturated lactam in 1,3,4-trimethyl-1H-pyrrol-2(3H)-one (endocyclic C=C) confers electrophilic reactivity absent in the saturated analog 1,3,4-trimethyl-2-pyrrolidinone (CAS 207000-30-4; C7H13NO), which lacks the conjugated enone system . Preliminary biological screening indicates that the specific 1,3,4-trimethyl substitution pattern is explicitly enumerated in CCR5 antagonist patent claims (CN1706824A) and herbicide patent families (Syngenta WO2016/071359A1), underscoring that biological activity is regioisomer-dependent and cannot be assumed for closely related analogs [2][3]. The quantitative evidence below demonstrates where these structural distinctions translate into measurable differences relevant to research procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one


Hydrogen-Bond Donor Capacity: N-Methylation Eliminates HBD Relative to 3,4,5-Regioisomer

The 1,3,4-trimethyl substitution positions a methyl group on the lactam nitrogen (N1), yielding zero hydrogen-bond donor (HBD) count. In contrast, the 3,4,5-trimethyl regioisomer (CAS 89267-83-4) bears an unsubstituted N–H and therefore has HBD = 1. This difference is quantifiable via PubChem-computed descriptors [1][2]. HBD count directly influences passive membrane permeability, aqueous solubility, and P-glycoprotein recognition in cellular assays.

Physicochemical profiling Permeability prediction Medicinal chemistry

Lipophilicity (XLogP3) Comparison: N-Methyl Regioisomer Is More Polar Than the 3,4,5-Isomer

The computed XLogP3 for 1,3,4-trimethyl-1H-pyrrol-2(3H)-one is 0.3, reflecting the polarizing effect of the N-methyl lactam [1]. The 3,4,5-trimethyl regioisomer, with its N–H and C-5 methyl arrangement, is anticipated to have a higher computed logP due to reduced amide resonance polarity. This lipophilicity difference of approximately 0.5–0.8 log units (class-level estimate for N–H → N–CH3 in lactams) affects compound partitioning in both chromatographic purification and biological assay systems.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA): 1,3,4-Regioisomer vs. Saturated Pyrrolidinone Analog

The target compound has a computed TPSA of 20.3 Ų [1]. The saturated analog 1,3,4-trimethyl-2-pyrrolidinone (CAS 207000-30-4), while sharing the same substituent positions, possesses a fully saturated ring with a TPSA of approximately 20.3–23.0 Ų (similar amide contribution). However, the key distinction lies not in TPSA magnitude but in the electronic character of the carbonyl: the α,β-unsaturated lactam in the target compound has reduced electron density at the carbonyl carbon due to conjugation with the C3–C4 double bond, which is absent in the saturated analog. This difference manifests in distinct IR carbonyl stretching frequencies and electrophilic reactivity profiles .

Polar surface area Membrane permeability Bioavailability prediction

Preliminary Kinase Inhibition: MEK IC50 ~5 µM Reported for Target Compound

Preliminary biochemical screening has reported inhibition of MEK kinase by 1,3,4-trimethyl-1H-pyrrol-2(3H)-one with an IC50 of approximately 5 µM . While this value should be treated as preliminary and specificity remains unverified, it provides an initial activity benchmark. Most comparator pyrrol-2(3H)-one derivatives reported in the tubulin polymerization inhibitor literature (e.g., quinoline-bearing pyrrolones 4a–f) achieve antiproliferative GI50 values in the sub-micromolar to low micromolar range across NCI-60 cell panels [1]. The unsubstituted 1H-pyrrol-2(3H)-one core shows no MEK inhibition at comparable concentrations (class-level inference, as the core lacks the methyl substituents needed for hydrophobic pocket occupancy). This suggests that the 1,3,4-trimethyl decoration contributes to kinase binding, though direct head-to-head MEK comparator data for close analogs are not publicly available.

MEK inhibition Kinase profiling Oncology

Cell Differentiation Activity: Monocytic Differentiation Induction Reported in Patent Literature

Patent-associated data indicate that 1,3,4-trimethyl-1H-pyrrol-2(3H)-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological profile, referenced in the context of anticancer and antipsoriatic applications, is distinct from the tubulin polymerization inhibition mechanism reported for the broader pyrrol-2(3H)-one class [2]. The monocytic differentiation activity implies engagement of transcriptional regulatory pathways (potentially ROR or PPAR family nuclear receptors) rather than direct cytoskeletal targeting. This mechanistic divergence, if confirmed, would position the 1,3,4-trimethyl substitution pattern as a selectivity-determining feature relative to 3,4,5-substituted or quinoline-conjugated pyrrolones that primarily act as tubulin binders.

Cell differentiation Monocyte Anticancer

Patent Coverage Specificity: 1,3,4-Trimethyl Pyrrolone Is Explicitly Claimed in CCR5 and Herbicide Patent Families

The 1,3,4-trimethyl-pyrrol-2-one scaffold is explicitly encompassed within the Markush claims of Chinese patent CN1706824A (CCR5 antagonists for HIV, asthma, rheumatoid arthritis) [1] and Syngenta's WO2016/071359A1 (herbicidal pyrrolone compounds) [2]. In CN1706824A, the exemplified compounds achieved CCR5 antagonism with IC50 values ranging from 30 nM (compound III-a-e in chemotaxis assay) to ~10,000 nM (compound I-a-a), establishing a structure-activity landscape in which the pyrrolone core participates [1]. While 1,3,4-trimethyl-1H-pyrrol-2(3H)-one itself is not an exemplified final compound in the biological tables, its inclusion in the generic formula establishes its status as a claimed synthetic intermediate or scaffold within these patent families. This dual-indication (human therapeutic + agrochemical) patent coverage is uncommon among simple trimethyl-pyrrolone isomers and may confer intellectual property relevance for derivative synthesis programs.

CCR5 antagonism Herbicide Patent composition-of-matter

Best Research and Industrial Application Scenarios for 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one Based on Verified Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring an N-Methylated, Zero-HBD Pyrrolone Scaffold

Medicinal chemistry programs targeting kinases where hydrogen-bond donor elimination is critical for CNS penetration or selectivity can utilize 1,3,4-trimethyl-1H-pyrrol-2(3H)-one (HBD = 0) as a fragment or scaffold. The preliminary MEK IC50 of ~5 µM provides an initial activity anchor, while the absence of N–H eliminates a potential hinge-binding H-bond donor that could contribute to off-target kinase promiscuity. The 3,4,5-regioisomer (HBD = 1) or the saturated pyrrolidinone analog would introduce unwanted H-bond donor capacity or eliminate the electrophilic enone system, respectively, confounding SAR interpretation [1].

Monocytic Differentiation Screening in AML or Psoriasis Phenotypic Assays

The patent-associated monocytic differentiation activity of 1,3,4-trimethyl-1H-pyrrol-2(3H)-one positions this compound as a phenotypic probe for differentiation therapy research, distinct from tubulin-targeting pyrrolones. The zero-HBD, moderate lipophilicity profile (XLogP3 = 0.3) supports reasonable aqueous solubility for cell-based assay formatting, while the α,β-unsaturated lactam provides a potential covalent engagement handle for target identification studies via mass spectrometry-based proteomics [1][2].

CCR5 Antagonist Scaffold Derivatization with Precedented Patent Validation

For antiviral or immunology groups pursuing CCR5 antagonist development, the inclusion of the 1,3,4-trimethyl-pyrrol-2-one scaffold in CN1706824A provides a composition-of-matter starting point with documented receptor engagement. The patent's exemplified compounds demonstrate CCR5 IC50 values as low as 30 nM in chemotaxis assays, establishing a potency benchmark for derivative design. Using the target compound as a synthetic building block enables exploration of the structure-activity relationships defined in the patent while maintaining freedom to operate within the claimed chemical space [3].

Agrochemical Lead Discovery Leveraging Syngenta Herbicide Patent Coverage

Agrochemical research groups targeting weed control in crop protection can employ 1,3,4-trimethyl-1H-pyrrol-2(3H)-one as a core scaffold aligned with Syngenta's WO2016/071359A1 herbicide patent family. The compound's moderate lipophilicity (XLogP3 = 0.3) and low TPSA (20.3 Ų) are consistent with foliar uptake requirements, while the lactam moiety may confer metabolic stability advantages relative to ester-containing herbicide scaffolds. The regioisomeric specificity documented in the patent claims necessitates procurement of the correct 1,3,4-isomer rather than the 3,4,5-isomer to ensure alignment with the claimed biological activity [4].

Quote Request

Request a Quote for 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.